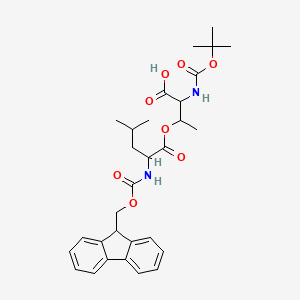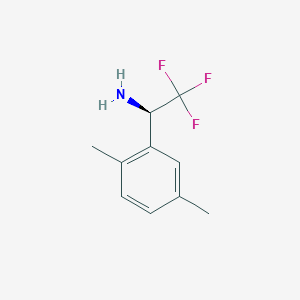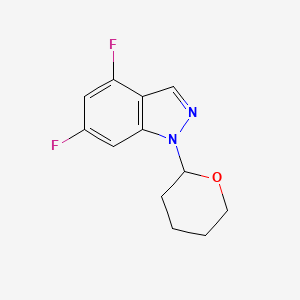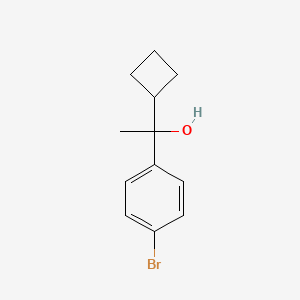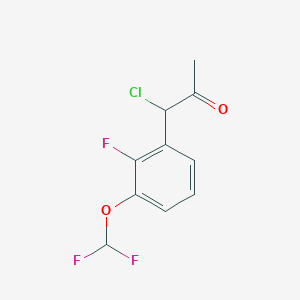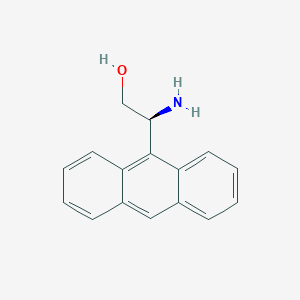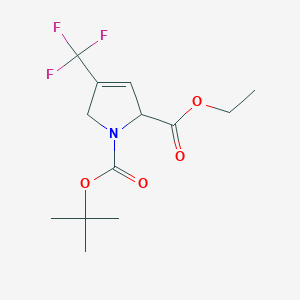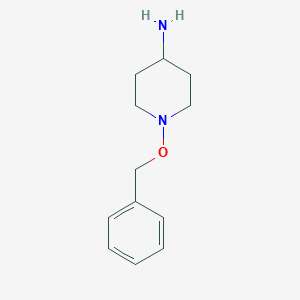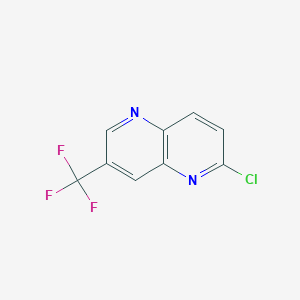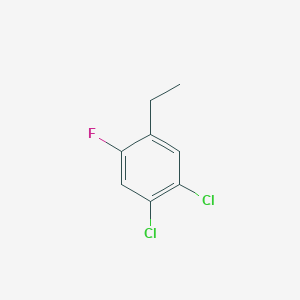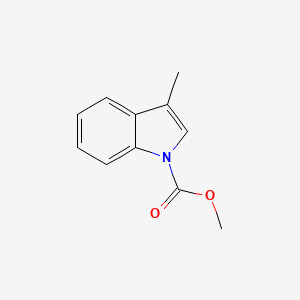
Methyl 3-methyl-1h-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-1h-indole-1-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indoles are heterocyclic compounds that play a crucial role in various natural products and synthetic drugs. The indole nucleus is a prevalent motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 1-Methylindole-3-carboxylic acid.
Reduction: 3-Methyl-1h-indole-1-carbinol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Methyl 3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-methyl-1h-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methyl indole-3-carboxylate, which lacks the methyl group at the C-3 position, this compound exhibits enhanced reactivity in electrophilic substitution reactions . Compared to methyl 1h-indazole-3-carboxylate, it has a different nitrogen positioning, affecting its binding affinity to biological targets . Skatole, or 3-methylindole, lacks the ester group, making it less versatile in synthetic applications .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI Key |
PLYOCHMABYWYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


